S-Ethyl 2,3,3-trichloroprop-2-enethioate

Description

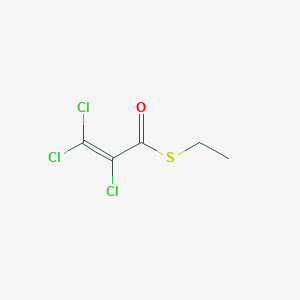

S-Ethyl 2,3,3-trichloroprop-2-enethioate is a sulfur-containing organochlorine compound characterized by a trichlorinated propenyl backbone and an ethyl thioester group. The compound’s reactivity and stability are influenced by the electron-withdrawing trichloromethyl group and the thioester moiety, which may enhance its pesticidal activity or degradation profile compared to non-sulfur analogs .

Properties

CAS No. |

90236-99-0 |

|---|---|

Molecular Formula |

C5H5Cl3OS |

Molecular Weight |

219.5 g/mol |

IUPAC Name |

S-ethyl 2,3,3-trichloroprop-2-enethioate |

InChI |

InChI=1S/C5H5Cl3OS/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |

InChI Key |

DTKQDOIEHCSXOK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)C(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2,3,3-trichloroprop-2-enethioate typically involves the reaction of 2,3,3-trichloropropene with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2,3,3-trichloroprop-2-enethioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include less chlorinated derivatives of the original compound.

Scientific Research Applications

S-Ethyl 2,3,3-trichloroprop-2-enethioate has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of S-Ethyl 2,3,3-trichloroprop-2-enethioate involves its interaction with nucleophiles and electrophiles. The trichloropropene moiety acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylthio group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares S-Ethyl 2,3,3-trichloroprop-2-enethioate with two structurally related compounds from the evidence: Triallate (CAS 2303-17-5) and Butylate (CAS 2008-41-5).

Reactivity and Stability

- This compound : The thioester group (C=S-O) likely confers greater hydrolytic stability compared to oxygen esters but may render it susceptible to nucleophilic attack. The trichlorinated alkene could act as a reactive site for electrophilic substitution or dechlorination .

- Triallate : Contains a carbamothioate group (N-C(=S)-O), which is less stable under alkaline conditions due to hydrolysis of the thiocarbamate bond. Its trichlorinated propenyl group enhances soil persistence, contributing to long-term herbicidal activity .

- Butylate : Features a thiocarbamate group (S-C(=O)-N) with diisobutyl substituents, improving lipid solubility and soil mobility. However, it degrades faster than Triallate due to less chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.